Naronapride 860174-12-5 Dual Receptor Pharmacology: A Comparison with Cisapride, Mosapride, and Prucalopride
Naronapride's receptor binding profile at therapeutic concentrations is a key differentiator from several other prokinetics. Unlike the non-selective 5-HT4 agonists cisapride and tegaserod, which show affinity for 5-HT1, 5-HT2, 5-HT3, or hERG channels, naronapride's clinically relevant interactions are limited to the 5-HT4 and D2 receptors, similar to the profile of velusetrag. This selectivity is a critical determinant of its improved cardiovascular safety profile [1].
| Evidence Dimension | Clinically relevant receptor affinity profile at therapeutic 5-HT4 agonism concentrations |
|---|---|
| Target Compound Data | Affinity for 5-HT4 and D2 receptors. No clinically relevant affinity for 5-HT3, 5-HT2, 5-HT1, or hERG. |
| Comparator Or Baseline | Cisapride: 5-HT4, 5-HT3, 5-HT2, 5-HT1, hERG. Tegaserod: 5-HT4, 5-HT3, 5-HT2, 5-HT1. Mosapride: 5-HT4, 5-HT3. Prucalopride: 5-HT4 only. |
| Quantified Difference | Qualitative: Naronapride exhibits a dual-target profile with a more restricted off-target binding profile compared to non-selective agonists, which is associated with a lower cardiovascular risk. |
| Conditions | In vitro receptor binding assays and analysis of clinical data, as summarized in systematic review [1]. |
Why This Matters
This evidence directly informs safety assessments; a researcher can select naronapride with the expectation of a lower cardiovascular risk profile, which is not guaranteed by many other 5-HT4 agonists, a critical factor for in vivo studies or clinical trial planning.
- [1] Tack J, et al. Systematic review: cardiovascular safety profile of 5-HT4 agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012 Apr;35(7):745-67. doi: 10.1111/j.1365-2036.2012.05011.x. (Table 1). View Source
